molecular formula C22H25N3O3S B2546614 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide CAS No. 933214-33-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide

Cat. No.: B2546614
CAS No.: 933214-33-6
M. Wt: 411.52
InChI Key: WIYIQLGASZEEBK-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide is a structurally complex molecule featuring a 1,1-dioxidized benzo[e][1,2,4]thiadiazine core linked to a benzamide moiety and a cyclohexenylethyl substituent. The cyclohexenyl group introduces lipophilicity, which may influence solubility and membrane permeability, while the benzamide moiety provides rigidity and opportunities for π-π interactions.

Synthetic routes for analogous compounds (e.g., 1,2-thiazinane-1,1-dioxides in ) typically involve cyclization reactions, Michael additions, or Suzuki couplings for aryl group introduction . For instance, the synthesis of 5-aryl-1,2-thiazinan-3-one-1,1-dioxide (40) employs NaOMe-mediated cyclization and Suzuki coupling (74% yield), suggesting that similar strategies could apply to the target compound’s benzamide or cyclohexenyl groups .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-22(23-15-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)21-24-19-8-4-5-9-20(19)29(27,28)25-21/h4-6,8-13,21,24-25H,1-3,7,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYIQLGASZEEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N2O4SC_{21}H_{28}N_{2}O_{4}S, and it has a molecular weight of 404.5 g/mol. The structure consists of a cyclohexene moiety linked to a benzamide core with a dioxido-thiadiazine group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to the compound. For instance, derivatives containing thiadiazine structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain thiadiazine derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
Thiadiazine Derivative 116S. aureus
Thiadiazine Derivative 232E. coli
Thiadiazine Derivative 364Bacillus subtilis

Anti-HIV Activity

Another area of research has focused on the anti-HIV properties of compounds related to this structure. In vitro studies have demonstrated that certain benzamide derivatives can inhibit HIV replication in MT-4 cell cultures. The mechanism appears to involve interference with viral entry or replication processes .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The dioxido-thiadiazine moiety may act as a potent inhibitor for certain enzymes involved in microbial metabolism.
  • Receptor Modulation : The presence of the benzamide group suggests potential interactions with various receptors that mediate cellular signaling pathways.

Study on Antimicrobial Efficacy

In a study published in 2020, researchers synthesized several thiadiazine derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that modifications in the thiadiazine structure significantly influenced antimicrobial potency. The most effective compound demonstrated a broad spectrum of activity against both bacterial and fungal strains .

Anti-HIV Evaluation

A separate investigation into anti-HIV activity involved testing various derivatives for their ability to inhibit HIV strains in vitro. Compounds exhibited varying degrees of effectiveness, with some achieving IC50 values below 10 µM against wild-type HIV strains . These findings suggest that structural modifications can enhance antiviral activity.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide exhibit significant antimicrobial activity. The presence of the thiadiazine ring enhances lipophilicity, facilitating better membrane penetration and targeting of microbial cells.

For example:

  • A study found that derivatives with similar structures showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis in bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiadiazine derivatives are known to inhibit cancer cell proliferation through various mechanisms:

  • Targeting Enzymes : Some studies suggest that these compounds inhibit key enzymes involved in cancer cell metabolism.
  • Inducing Apoptosis : They may also promote apoptosis in cancer cells by activating specific signaling pathways.

A notable case study highlighted the efficacy of similar compounds in vitro against various cancer cell lines, demonstrating their potential as therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Du et al., 2013Antimicrobial ActivityIdentified potent inhibitors targeting thymidylate synthase with IC50 values of 0.47–1.4 µM .
Ramchander et al., 2015Synthesis and CharacterizationDeveloped novel derivatives showing promising biological activities .
Özyazıcı et al., 2021Biological StudiesShowed dual antimicrobial and anticancer effects in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several derivatives reported in the evidence:

  • 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35): Features a bromo-dimethylphenoxy substituent and a thiazinane-1,1-dioxide core. The bromine atom enhances lipophilicity and may facilitate halogen bonding, whereas the target’s cyclohexenylethyl group prioritizes steric bulk over electronic effects .
  • The ketone in 40 contrasts with the target’s tertiary amide, which offers greater hydrolytic stability .
  • N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-benzothiazine-1,1-dioxide () : Includes electron-withdrawing nitro and methoxy groups, which polarize the aromatic system. The target’s benzamide and sulfone groups similarly enhance polarity but avoid steric clashes from nitro substituents .

Physicochemical and Electronic Properties

Quantum chemical studies on the compound reveal that electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, enhancing reactivity . The target’s sulfone and amide groups likely confer similar electronic effects, though its cyclohexenyl group may increase hydrophobicity. Comparatively, compound 35’s bromine atom contributes to a higher molecular weight (457.3 g/mol) and logP (~3.2), whereas the target’s benzamide may improve aqueous solubility via hydrogen bonding .

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